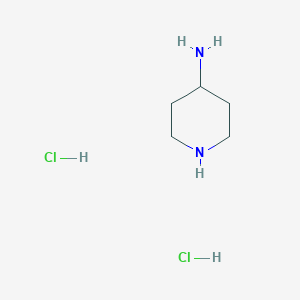

4-Aminopiperidine dihydrochloride

Descripción general

Descripción

4-Aminopiperidine dihydrochloride is a chemical compound that is of significant interest in various fields of chemistry and pharmacology. It serves as a key building block in the synthesis of various bioactive compounds, including CCR5 antagonists, which are important in the treatment of HIV-1 as entry inhibitors . The compound has also been studied for its potential in creating new helix-forming β-amino acids, such as trans-4-aminopiperidine-3-carboxylic acid (APiC), which can be incorporated into a 14-helix structure in β-peptide oligomers .

Synthesis Analysis

The synthesis of 4-Aminopiperidine derivatives has been described using various starting materials and methods. For instance, an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives employs isonipecotate as a starting material and utilizes Curtius rearrangement as a key step . Another approach for synthesizing enantiomers of trans-4-aminopiperidine-3-carboxylic acid involves a protected derivative of APiC, with the route allowing for the synthesis of either enantiomer . Additionally, a concise synthetic strategy has been developed for cyclic α,α-disubstituted α-amino acids, including 1-substituted 4-aminopiperidine-4-carboxylic acids, through reductive amination followed by Curtius rearrangement .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-Aminomethylpiperidine, a related compound, have been analyzed using FT-IR and FT-Raman spectroscopy. Theoretical studies using Hartree-Fock and density functional methods have provided insights into the equilibrium geometrical parameters, bonding features, and vibrational wavenumbers . These studies are crucial for understanding the molecular structure and behavior of 4-Aminopiperidine derivatives.

Chemical Reactions Analysis

4-Aminopiperidine dihydrochloride and its derivatives undergo various chemical reactions. For example, 4-(4-Aminophenylamino)-2,2,6,6-tetramethylpiperidine has been synthesized and further reacted with different acids to yield various derivatives . The synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a paramagnetic monomer, has also been reported, which is suitable for spin labeling .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminopiperidine derivatives are influenced by their molecular structure. The vibrational spectra analysis provides information on the infrared intensities and Raman scattering activities, which are indicative of the compound's physical properties . The synthesis and structure of 4-aminopyridine, although not the dihydrochloride salt, have been studied, and the reliability of the synthetic method has been confirmed through MS, IR, and NMR, which are essential techniques for determining the physical and chemical properties of such compounds .

Aplicaciones Científicas De Investigación

Synthesis and Technology

4-Aminopiperidine dihydrochloride is synthesized from Ethyl nipecotate through a series of chemical processes including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015).

Drug Metabolism Insights

This compound plays a significant role in the metabolism of therapeutic agents, mainly metabolized by cytochrome P450s with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction. The study of its molecular interactions with CYP3A4 provides valuable insights for structure-based drug design (Hao Sun & D. Scott, 2011).

Antiprotozoal Activity

4-Aminopiperidine derivatives exhibit selective activity against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential in antiprotozoal therapies (C. Dardonville et al., 2009).

Chemical Properties and Synthesis Techniques

The compound is of interest as it exists in various forms with different chemical properties, such as in chair conformation with an axial orientation of the amino group, explored through spectral and analytical techniques (S. Senguttuvan et al., 2013).

Biological Activity of Derivatives

Derivatives of 4-aminopiperidines, such as N-alkylamine and N-cycloalkylamine, have been synthesized and studied for various biological activities, further expanding the utility of this compound in drug development (H. Foks et al., 2014).

Utility in HIV Treatment

4-Aminopiperidine derivatives have been identified as potent chemokine CCR5 antagonists, indicating their potential use in treating HIV infection and other autoimmuneand inflammatory diseases. These derivatives contain a secondary cyclic amine ring and are characterized by the presence of sulfonyl groups, highlighting their significance in therapeutic applications for HIV (Expert Opinion on Therapeutic Patents, 2003).

pH-Triggered Conformational Switch

Derivatives like trans-3-hydroxy-4-aminopiperidine show potential as pH-sensitive conformational switches, capable of undergoing double flips in response to changes in acidity/basicity. This unique property can be utilized in designing compounds for specific geometric-dependent functions, such as cation chelation or lipid tail interactions (Andrey V. Samoshin et al., 2013).

Synthesis of Bioactive Compounds

Efficient methods have been developed for synthesizing 4-substituted-4-aminopiperidine derivatives, crucial for creating bioactive compounds like CCR5 antagonists used in HIV-1 entry inhibition. These synthesis methods are significant for facilitating the production of various medically relevant compounds (Xiao-Hua Jiang et al., 2004).

Reversible Hydrogen Storage

In the field of renewable energy, substituted piperidines like 4-aminopiperidine have been explored for their use as reversible organic hydrogen storage liquids, showing potential in hydrogen-powered fuel cells (Y. Cui et al., 2008).

Orthogonally Protected Piperidines

Orthogonally N-protected 3,4-aziridinopiperidine, a derivative of 4-aminopiperidine, serves as a versatile building block in the synthesis of biologically active compounds, highlighting its potential in drug discovery (H. Schramm et al., 2009).

Mecanismo De Acción

Target of Action

4-Aminopiperidine dihydrochloride is a complex compound with multiple potential targets. It’s worth noting that compounds with similar structures, such as 4-Aminopyridine, are known to target potassium channels .

Mode of Action

It’s suggested that the compound might interact with its targets through hydrogen bonding .

Biochemical Pathways

It’s known that similar compounds, such as 4-aminopyridine, affect potassium conductances in physiology and biophysics .

Pharmacokinetics

It’s known that similar compounds, such as 4-aminopyridine, have a high bioavailability .

Result of Action

It’s known that similar compounds, such as 4-aminopyridine, have been used to manage some symptoms of multiple sclerosis .

Action Environment

It’s known that similar compounds, such as 4-aminopyridine, are used in a variety of environments, including laboratories and clinical settings .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-1-3-7-4-2-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQDWDWJCYEUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641041 | |

| Record name | Piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopiperidine dihydrochloride | |

CAS RN |

35621-01-3 | |

| Record name | Piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinamine, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

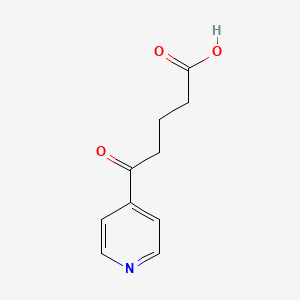

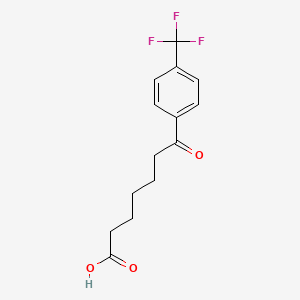

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic method described in the research paper for 4-Aminopiperidine dihydrochloride?

A1: The research paper [] details a novel one-pot synthesis of 4-Aminopiperidine dihydrochloride from 4-piperidone utilizing Titanium(IV) isopropoxide (Ti(i-OC3H7)4) as a catalyst. This method is significant because it offers a more efficient and potentially cost-effective alternative to traditional multi-step synthetic routes. Achieving a yield of 64%, this method presents a promising avenue for the preparation of this important chemical building block.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)